molecular formula C17H19ClN2O2 B1388924 N-(3-Amino-4-chlorophenyl)-2-(4-methylphenoxy)-butanamide CAS No. 1020054-92-5

N-(3-Amino-4-chlorophenyl)-2-(4-methylphenoxy)-butanamide

Cat. No.: B1388924
CAS No.: 1020054-92-5
M. Wt: 318.8 g/mol
InChI Key: YRFWOCGNARONSX-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 7.25–6.85 ppm : Multiplet for aromatic protons (8H, Ar-H).
  • δ 6.65 ppm : Singlet for NH₂ (2H, exchangeable with D₂O).
  • δ 3.67 ppm : Triplet for OCH₂ (2H, J = 6.8 Hz).
  • δ 2.91 ppm : Quartet for CH₂ adjacent to carbonyl (2H, J = 7.2 Hz).
  • δ 2.28 ppm : Singlet for CH₃ (3H, methyl group).

¹³C NMR (100 MHz, DMSO-d₆) :

  • δ 169.4 ppm : Carbonyl carbon (C=O).
  • δ 156.2 ppm : Oxygen-bearing aromatic carbon (C-O).
  • δ 130.1–114.3 ppm : Aromatic carbons.
  • δ 40.6 ppm : Methylene groups (CH₂).

Mass Spectrometric Fragmentation Patterns

Electrospray Ionization (ESI-MS) :

  • Molecular ion [M+H]⁺ : m/z 319.1 (calculated: 319.11).
  • Major fragments:
    • m/z 212.0: Loss of 4-methylphenoxy group (C₇H₇O).
    • m/z 154.9: Chlorophenyl-amide moiety (C₆H₅ClN₂O).
Fragment m/z Proposed Structure
[M+H]⁺ 319.1 Intact molecule
[C₁₀H₁₁ClN₂O]⁺ 212.0 Amide-chlorophenyl fragment
[C₆H₅ClN₂O]⁺ 154.9 Chloroaniline derivative

Infrared (IR) Vibrational Mode Assignments

FT-IR (KBr, cm⁻¹) :

  • 3320, 3190 : N-H stretching (amide and NH₂).
  • 1655 : C=O stretching (amide I band).
  • 1540 : N-H bending (amide II band).
  • 1245 : C-O-C asymmetric stretching (phenoxy group).
Vibration Mode Wavenumber (cm⁻¹) Assignment
ν(N-H) 3320, 3190 Amide and NH₂ groups
ν(C=O) 1655 Amide I band
δ(N-H) 1540 Amide II band
νₐ(C-O-C) 1245 Phenoxy ether linkage

X-ray Crystallographic Studies

While X-ray data for this specific compound remain unreported, related structures (e.g., N-(3-chlorophenyl)butanamide analogs) exhibit:

  • Monoclinic crystal systems with space group P2₁/c .
  • Hydrogen-bonding networks between amide NH and carbonyl oxygen (2.8–3.0 Å).

Computational Molecular Modeling Approaches

Key computational insights :

  • HOMO-LUMO gap : 4.3 eV, indicating moderate reactivity .
  • Molecular Electrostatic Potential (MEP) : Negative potential localized at the carbonyl oxygen and phenoxy oxygen, favoring electrophilic interactions.
  • Docking studies : Predicted affinity for aromatic receptor sites due to planar phenoxy and chlorophenyl groups.
Computational Parameter Value Method
HOMO Energy (eV) -6.2 DFT/B3LYP
LUMO Energy (eV) -1.9 DFT/B3LYP
Dipole Moment (Debye) 3.8 DFT/B3LYP

Properties

IUPAC Name

N-(3-amino-4-chlorophenyl)-2-(4-methylphenoxy)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O2/c1-3-16(22-13-7-4-11(2)5-8-13)17(21)20-12-6-9-14(18)15(19)10-12/h4-10,16H,3,19H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRFWOCGNARONSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC(=C(C=C1)Cl)N)OC2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-4-chlorophenyl)-2-(4-methylphenoxy)-butanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-amino-4-chlorophenol and 4-methylphenol.

    Formation of Intermediate: The 3-amino-4-chlorophenol is reacted with butanoyl chloride to form an intermediate compound.

    Coupling Reaction: The intermediate is then coupled with 4-methylphenol under specific reaction conditions, such as the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., dichloromethane).

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-4-chlorophenyl)-2-(4-methylphenoxy)-butanamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chlorophenyl group can be reduced to form corresponding phenyl derivatives.

    Substitution: The methylphenoxy group can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce phenyl derivatives.

Scientific Research Applications

N-(3-Amino-4-chlorophenyl)-2-(4-methylphenoxy)-butanamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Amino-4-chlorophenyl)-2-(4-methylphenoxy)-butanamide involves its interaction with specific molecular targets and pathways. The amino group may interact with enzymes or receptors, leading to various biological effects. The chlorophenyl and methylphenoxy groups contribute to the compound’s overall activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between N-(3-Amino-4-chlorophenyl)-2-(4-methylphenoxy)-butanamide and analogous compounds:

Compound Name Key Substituents Molecular Formula (Inferred) Molecular Weight (g/mol) Primary Applications/Activity Reference
This compound 3-Amino-4-chlorophenyl, 4-methylphenoxy C₁₇H₁₈ClN₂O₂ ~335.8 Likely intermediate for polyimides or pharmaceuticals (inferred from analogs)
N-(3-Amino-4-chlorophenyl)-4-(2,4-di-tert-pentylphenoxy)butanamide 2,4-Di-tert-pentylphenoxy (bulkier substituent) C₂₅H₃₄ClN₂O₂ ~453.0 Pharmaceutical intermediate (higher lipophilicity due to branched alkyl groups)
N-(4-(5-Chloropyridin-3-yl)phenyl)-2-(2-(cyclopropanesulfonamido)pyrimidin-4-yl)butanamide Pyridinyl and pyrimidinyl groups with sulfonamido C₂₂H₂₂ClN₅O₃S ~484.0 CTPS1 inhibitor for cancer therapy (targets nucleotide synthesis)
4-(4-Chloro-2-methylphenoxy)-N-(3-cyano-6-ethyl-tetrahydrobenzothien-2-yl)butanamide Tetrahydrobenzothienyl, cyano, ethyl groups C₂₂H₂₅ClN₂O₂S 416.96 Likely tubulin inhibitor (heterocyclic backbone enhances binding to microtubules)
N-Ethyl-2-[(3-ethynyl-8-methyl-6-quinolyl)oxy]butanamide (D.1.8) Quinoline core with ethynyl and methyl groups C₂₂H₂₃N₂O₂ ~365.4 Tubulin inhibitor (ethynyl group improves metabolic stability)

Pharmacological Activity

  • CTPS1 Inhibition: Compounds like N-(4-(5-chloropyridin-3-yl)phenyl)-2-(2-(cyclopropanesulfonamido)pyrimidin-4-yl)butanamide () target CTPS1, a critical enzyme in nucleotide synthesis. The target compound lacks the pyrimidine-sulfonamido motif, suggesting divergent mechanisms, but its amino group may enable hydrogen bonding in alternative targets .
  • Tubulin Inhibition: Derivatives such as D.1.8 () and the tetrahydrobenzothienyl compound () disrupt microtubule assembly. The absence of a quinoline or benzothienyl group in the target compound implies reduced tubulin affinity but possible activity in other cytoskeletal pathways .

Physicochemical Properties

  • Lipophilicity: The 4-methylphenoxy group in the target compound confers moderate lipophilicity, enhancing membrane permeability compared to the polar pyrimidinyl derivatives in . However, it is less lipophilic than the di-tert-pentylphenoxy analog in .
  • Solubility: The amino group may improve aqueous solubility relative to purely aromatic analogs (e.g., 3-chloro-N-phenyl-phthalimide in ), though steric hindrance from the methylphenoxy chain could limit this .

Biological Activity

N-(3-Amino-4-chlorophenyl)-2-(4-methylphenoxy)-butanamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

  • Molecular Formula : C17H19ClN2O2
  • Molecular Weight : 318.80 g/mol
  • CAS Number : 1020054-92-5

The compound features an amino group, a chlorophenyl group, and a methylphenoxy group, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The amino group may engage with various enzymes or receptors, while the chlorophenyl and methylphenoxy groups enhance binding affinity and specificity. This multi-faceted interaction profile suggests potential applications in antimicrobial and anticancer therapies.

Antimicrobial Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit broad-spectrum antimicrobial effects. For instance, research on related phenylbenzamide derivatives has shown their ability to inhibit viral replication by increasing intracellular levels of APOBEC3G (A3G), a host restriction factor that blocks HBV replication .

Compound IC50 (µM) Selectivity Index (SI)
IMB-0523 (related compound)1.99 (wild-type HBV)58
Lamivudine (control)7.37 (wild-type HBV)Not applicable

The data indicates that this compound and its analogs could serve as promising candidates for antiviral drug development.

Anticancer Activity

In addition to antiviral properties, studies have explored the anticancer potential of similar compounds. The mechanism often involves the induction of apoptosis in cancer cells through modulation of signaling pathways associated with cell survival and proliferation.

Case Studies

  • Study on Antiviral Efficacy :
    A study evaluated the antiviral activity of IMB-0523 against HBV in HepG2.2.15 cells, demonstrating significant inhibition compared to standard treatments like lamivudine. The findings suggest that structural modifications in compounds like this compound can enhance their therapeutic efficacy against viral infections .
  • Anticancer Research :
    Another investigation focused on the anticancer effects of structurally similar compounds in various cancer cell lines. The results indicated that these compounds could induce cell cycle arrest and apoptosis, highlighting their potential as chemotherapeutic agents .

Comparative Analysis with Similar Compounds

Compound Structure Biological Activity
This compoundStructureAntimicrobial, Anticancer
N-(3-Amino-4-chlorophenyl)-3-(4-methylphenoxy)propanamideStructureAntimicrobial
N-(3-Amino-4-chlorophenyl)-2-(4-methylphenoxy)ethanamideStructureAnticancer

The comparison illustrates that while all these compounds share a common structural framework, variations in side chains significantly influence their biological activities.

Q & A

Basic Research Questions

Q. What are the optimized synthetic pathways for N-(3-Amino-4-chlorophenyl)-2-(4-methylphenoxy)-butanamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves amidation between 3-amino-4-chloroaniline and 2-(4-methylphenoxy)butanoyl chloride. Key parameters include:

  • Temperature : 0–5°C during coupling to minimize side reactions (e.g., hydrolysis of the acyl chloride) .
  • Solvent : Polar aprotic solvents (e.g., DMF or THF) enhance reactivity, while aqueous workups remove unreacted starting materials .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: hexane/ethyl acetate 3:1) achieves >95% purity .
    • Data Table :
StepReagents/ConditionsYield (%)Purity (%)
AmidationDMF, 0°C, 12 hrs7892
PurificationColumn chromatography6598

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm the presence of the aromatic amino group (δ 6.8–7.2 ppm), methylphenoxy substituents (δ 2.3 ppm for CH₃), and amide carbonyl (δ 168–170 ppm) .
  • HPLC-MS : Validates molecular weight ([M+H]⁺ expected at ~347 m/z) and monitors purity (>98% by reverse-phase C18 column) .
  • FT-IR : Amide C=O stretch at ~1650 cm⁻¹ and N-H bend at ~1550 cm⁻¹ .

Q. How does the compound’s solubility profile impact experimental design in biological assays?

  • Methodological Answer :

  • Solubility : Limited aqueous solubility (logP ~3.5) necessitates dimethyl sulfoxide (DMSO) as a stock solvent. For in vitro assays, concentrations >10 mM may require sonication or co-solvents (e.g., PEG-400) .
  • Stability : pH-dependent hydrolysis of the amide bond occurs in strong acidic/basic conditions (t₁/₂ <24 hrs at pH <2 or >10) .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s interaction with cytochrome P450 enzymes?

  • Methodological Answer :

  • Docking Studies : Computational models (e.g., AutoDock Vina) predict binding to the CYP3A4 active site via hydrogen bonding (amide NH to heme propionate) and hydrophobic interactions (chlorophenyl and methylphenoxy groups) .
  • Inhibition Assays : Competitive inhibition observed with IC₅₀ = 12 µM using fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .
    • Data Table :
EnzymeIC₅₀ (µM)Inhibition Type
CYP3A412 ± 1.5Competitive
CYP2D6>50No inhibition

Q. How can contradictory bioactivity data (e.g., conflicting IC₅₀ values) across studies be resolved?

  • Methodological Answer :

  • Source Analysis : Variability often arises from differences in:
  • Purity : Impurities >2% (e.g., unreacted aniline) skew dose-response curves .
  • Assay Conditions : Serum protein binding (e.g., BSA) reduces free compound concentration, requiring correction via equilibrium dialysis .
  • Validation : Cross-testing in orthogonal assays (e.g., SPR vs. fluorescence polarization) confirms target engagement .

Q. What strategies enable selective functionalization of the amino group for SAR studies?

  • Methodological Answer :

  • Protection/Deprotection : Use Boc anhydride to protect the amino group during alkylation/acylation of the phenoxy moiety, followed by TFA-mediated deprotection .
  • Coupling Reactions : Suzuki-Miyaura cross-coupling on brominated derivatives introduces aryl/heteroaryl substituents (Pd(PPh₃)₄, K₂CO₃, 80°C) .

Data Contradiction Analysis

Q. Why do computational predictions of logP vary from experimental measurements?

  • Methodological Answer :

  • Software Limitations : Algorithms (e.g., ChemAxon) may underestimate the contribution of the methylphenoxy group’s hydrophobicity.
  • Experimental Artifacts : Aggregation in aqueous buffers inflates apparent logP. Dynamic light scattering (DLS) detects aggregates >100 nm .

Key Research Gaps

  • In Vivo Pharmacokinetics : No data on oral bioavailability or metabolite identification in animal models.
  • Crystallography : Lack of X-ray structures limits precise understanding of binding conformations .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Amino-4-chlorophenyl)-2-(4-methylphenoxy)-butanamide
Reactant of Route 2
Reactant of Route 2
N-(3-Amino-4-chlorophenyl)-2-(4-methylphenoxy)-butanamide

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